molecular formula C21H24N2O4 B10995215 N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B10995215
M. Wt: 368.4 g/mol
InChI Key: DWYDHTQTGJXGGJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with phenyl, methyl, and carboxamide groups, along with a dimethoxyphenyl moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl and Methyl Groups: Phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group is added through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is introduced using an amide coupling reaction, often facilitated by reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl moiety but differs in the core structure and functional groups.

    6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles: Contains a similar dimethoxyphenyl group but has a different core structure and biological activity.

Uniqueness

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-23-19(24)10-9-18(20(23)14-7-5-4-6-8-14)21(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-8,11-13,18,20H,9-10H2,1-3H3,(H,22,25)

InChI Key

DWYDHTQTGJXGGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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